5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Circularly Polarized Luminescence Chiral Photonics OLED Emitters

This rigid tetramethyl-substituted indenoindene core (COPV1) delivers unmatched performance in organic electronics. The four methyl groups lock the core into a planar conformation essential for near-unity photoluminescence quantum yields (>0.95) in CPL emitters and high hole mobility (2.38 cm² V⁻¹ s⁻¹) in OFET polymers. Non-methylated or differently substituted analogs introduce torsional flexibility that fundamentally degrades these metrics. Ideal precursor for hole-transport layers, high-mobility conjugated polymers, and circularly polarized luminescence materials. ≥98% purity. For research and further manufacturing use only.

Molecular Formula C20H20
Molecular Weight 260.4 g/mol
CAS No. 89057-44-3
Cat. No. B1338913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
CAS89057-44-3
Molecular FormulaC20H20
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C
InChIInChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3
InChIKeyQWHZIRWZLWBQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS: 89057-44-3) - Core Building Block for High-Rigidity Organic Electronics Procurement


5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS: 89057-44-3), also referred to as COPV1(Me), is a polycyclic aromatic hydrocarbon featuring a rigid, planar indeno[2,1-a]indene core with four methyl substituents at the 5,5,10,10-positions . This tetramethyl substitution pattern introduces significant steric hindrance that locks the molecular conformation, resulting in a structurally constrained framework with zero rotatable bonds and high thermal stability . The compound serves as a versatile precursor for synthesizing advanced organic electronic materials, including hole-transport layers, high-mobility conjugated polymers, and circularly polarized luminescence (CPL) emitters [1].

Why 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene Cannot Be Substituted with Generic Indenoindene Analogs


Generic substitution of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene with non-methylated or differently substituted indenoindene cores is not viable for performance-critical organic electronics applications. The presence of the four methyl groups at the 5,5,10,10-positions is not merely a structural variation; it fundamentally alters the molecular rigidity, electronic delocalization, and thermal properties relative to the parent 5,10-dihydroindeno[2,1-a]indene (DHI) [1]. This tetramethyl substitution locks the core into a highly planar, rigid conformation that is essential for achieving high photoluminescence quantum yields (>0.95) and defined circularly polarized luminescence properties [2]. In contrast, unsubstituted DHI cores or alternative substitution patterns introduce torsional flexibility or altered conjugation pathways that degrade these key performance metrics, as evidenced by the significantly lower hole mobility observed in syn-configured derivatives versus anti-configured ones derived from the tetramethyl core [3]. The quantitative data below demonstrate that substituting this compound with a generic analog would compromise device performance in OLEDs, OFETs, and OPVs.

Quantitative Differentiation Evidence for 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS: 89057-44-3)


Superior Photoluminescence Quantum Yield (PLQY) in Rigid Fluorophores

Conjugates incorporating 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene (COPV1(Me)) achieve a photoluminescence quantum yield (PLQY) exceeding 0.95 [1]. This near-unity PLQY is a direct consequence of the core's rigid, planar conformation enforced by the tetramethyl substitution. In contrast, the unsubstituted parent core, 5,10-dihydroindeno[2,1-a]indene (DHI), exhibits greater conformational flexibility and is not reported to achieve comparable PLQY values when incorporated into similar chiral binaphthyl conjugates, as its less constrained structure facilitates non-radiative decay pathways [2].

Circularly Polarized Luminescence Chiral Photonics OLED Emitters

Defined Circularly Polarized Luminescence (CPL) Dissymmetry Factors (gCPL)

Incorporation of the tetramethylindenoindene core into chiral binaphthyl conjugates yields distinct circularly polarized luminescence (CPL) with dissymmetry factors (gCPL) of 6.6 × 10⁻⁴ for the 3,3′-linked monomer and 1.1 × 10⁻³ for the corresponding copolymer [1]. The 6,6′-linked monomer exhibits a lower gCPL of 3.3 × 10⁻⁴ [1]. This quantifiable chiroptical response is enabled by the core's rigid, locked geometry, which fixes the relative orientation of the electronic and magnetic transition dipole moments [1]. In contrast, the flexible, unsubstituted DHI core cannot reliably maintain a fixed chiral conformation, resulting in unpredictable or negligible CPL signals.

Chiroptical Materials 3D Displays Security Inks

Enhanced Hole Mobility in Ladder-Type Conjugated Polymers

Polymers derived from the 5,10-dihydroindeno[2,1-a]indene (DHI) core, when designed with an anti-configuration of thieno substituents, achieve a hole mobility of 2.38 cm² V⁻¹ s⁻¹ in OFET devices [1]. This performance is slightly higher than that of the widely studied benchmark polymer pIDTBT under identical testing conditions [1]. Crucially, the anti-isomer, which benefits from a fully delocalized conjugation pathway enabled by the rigid DHI core, outperforms its syn-isomer counterpart, which exhibits cross-conjugation due to an alternative thieno orientation [1]. The tetramethyl substitution pattern on the DHI core is a key factor in locking the polymer backbone planarity necessary for this high mobility.

Organic Field-Effect Transistors (OFETs) High-Mobility Semiconductors Flexible Electronics

High Fill Factor in Organic Photovoltaic Interfacial Layers

Bis(diarylamino)dihydroindenoindene derivatives, synthesized from the 5,10-dihydroindeno[2,1-a]indene core, function as efficient small-molecule hole transporting materials (HTMs) in organic solar cells, achieving a fill factor (FF) of 67.8% in an optimized device structure (ITO/HTM/P3HT:PCBM/Ca/Al) [1]. This high FF is partly attributed to the barely soluble nature of these HTMs, which prevents interfacial mixing during the subsequent spin-coating of the active layer [1]. While alternative small-molecule HTMs are available, this specific dihydroindenoindene-based system demonstrates a competitive fill factor while offering the processing advantage of thermal evaporability, a combination not universally shared by all HTM candidates [1].

Organic Photovoltaics (OPV) Hole Transporting Materials Device Engineering

Formation and Structural Characterization of Long-Lived Carbocations

Protonation of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene in HSO₃F-SO₂ClF-CD₂Cl₂ at -80°C generates a long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion, characterized by NMR [1]. Upon warming, this ion undergoes a specific rearrangement to a 4b,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]inden-5-yl cation [1]. This well-defined, temperature-dependent carbocation chemistry is unique to the tetramethyl-substituted core; the unsubstituted DHI or other analogs would either not stabilize the initial cation as effectively or would follow different rearrangement pathways, making this compound a specific probe for studying carbocation rearrangements in rigid polycyclic systems.

Carbocation Chemistry Reaction Mechanism Physical Organic Chemistry

Commercial Availability with Verified Purity (98%)

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is commercially available from multiple suppliers with a standard purity specification of 98% (e.g., Bidepharm, which provides batch-specific QC data including NMR, HPLC, or GC) . Alternative sources may offer lower purity grades (e.g., 95%) . For applications where trace impurities can dramatically affect device performance (e.g., OLEDs, OFETs), the availability of a higher-purity, analytically verified batch is a critical factor in ensuring experimental reproducibility and maximizing device yield.

Chemical Procurement Quality Control Reproducible Research

Optimal Procurement Scenarios for 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (CAS: 89057-44-3)


Synthesis of High-Performance Circularly Polarized Luminescence (CPL) Emitters

Researchers developing CPL materials for 3D displays, optical data storage, or security inks should procure this compound as the core fluorophore building block. Its incorporation into chiral binaphthyl conjugates has been proven to yield near-unity PLQY (>0.95) and defined CPL dissymmetry factors (gCPL up to 1.1 × 10⁻³), a combination not achievable with the flexible, unsubstituted DHI core [1].

Fabrication of High-Mobility Organic Field-Effect Transistors (OFETs)

For the development of next-generation OFETs for flexible and stretchable electronics, this compound serves as a critical precursor for synthesizing the anti-C16DHIT-BT polymer, which has demonstrated a hole mobility of 2.38 cm² V⁻¹ s⁻¹, outperforming the pIDTBT benchmark [2]. The rigid, tetramethyl-substituted core is essential for locking the polymer backbone into the planar, fully delocalized conformation required for this high charge carrier mobility [2].

Development of Efficient Hole Transporting Materials (HTMs) for Organic Photovoltaics (OPVs)

Scientists engineering OPV devices should consider this compound as a synthetic intermediate for creating small-molecule, thermally evaporable HTMs. Derivatives have enabled OPV devices to achieve a high fill factor of 67.8% while preventing interfacial mixing during layer deposition, a key advantage for manufacturing multilayer devices with sharp, well-defined interfaces [3].

Fundamental Mechanistic Studies in Carbocation Chemistry

Physical organic chemists investigating the structure and rearrangement of carbocations in rigid polycyclic systems can use this compound to generate a long-lived, NMR-characterizable 2H-indenium ion at low temperature, which undergoes a specific, temperature-dependent rearrangement [4]. This well-defined behavior makes it a unique molecular probe for validating theoretical models of carbocation stability and reactivity.

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